molecular formula C15H27BrN2OSi B13330296 Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole

Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole

Cat. No.: B13330296
M. Wt: 359.38 g/mol
InChI Key: GAHFSRMZIMCTJZ-UHFFFAOYSA-N
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Description

Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole is a synthetic organic compound that features a bromine atom, a pyrazole ring, and a tert-butyldimethylsilyl-protected hydroxyl group on a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an equivalent precursor.

    Bromination: The pyrazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclohexyl Derivative Formation: The cyclohexyl ring with a hydroxyl group can be synthesized separately and then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

    Coupling: The brominated pyrazole and the protected cyclohexyl derivative can be coupled using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or the tert-butyldimethylsilyl-protected hydroxyl group.

    Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom or another substituent.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the cyclohexyl ring or the pyrazole ring.

    Reduction: Products may include de-brominated pyrazole derivatives.

    Substitution: Products may include azide or thiol-substituted pyrazole derivatives.

Scientific Research Applications

Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole may have applications in:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in the study of biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery or as a pharmacophore in medicinal chemistry.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine atom and the tert-butyldimethylsilyl group could affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the cyclohexyl and tert-butyldimethylsilyl groups.

    1-((1r,4r)-4-hydroxycyclohexyl)-1H-pyrazole: Lacks the bromine atom and the tert-butyldimethylsilyl protection.

    tert-butyldimethylsilyl-protected alcohols: Similar in terms of the protective group but different in the core structure.

Uniqueness

Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom, the pyrazole ring, and the tert-butyldimethylsilyl-protected cyclohexyl ring

Properties

Molecular Formula

C15H27BrN2OSi

Molecular Weight

359.38 g/mol

IUPAC Name

[4-(4-bromopyrazol-1-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H27BrN2OSi/c1-15(2,3)20(4,5)19-14-8-6-13(7-9-14)18-11-12(16)10-17-18/h10-11,13-14H,6-9H2,1-5H3

InChI Key

GAHFSRMZIMCTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C=N2)Br

Origin of Product

United States

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